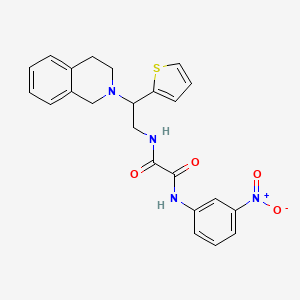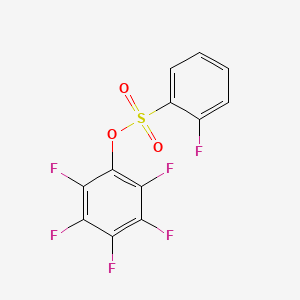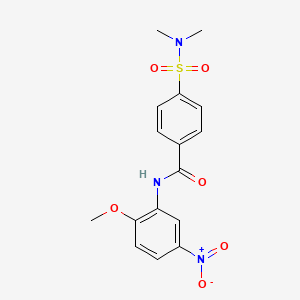![molecular formula C12H16O3 B2670298 3-[2-(Propan-2-yl)phenoxy]propanoic acid CAS No. 844849-89-4](/img/structure/B2670298.png)
3-[2-(Propan-2-yl)phenoxy]propanoic acid
Übersicht
Beschreibung
“3-[2-(Propan-2-yl)phenoxy]propanoic acid” is a chemical compound with the molecular formula C12H16O3 . It has a molecular weight of 208.26 g/mol . The IUPAC name for this compound is 3-(2-isopropylphenoxy)propanoic acid .
Molecular Structure Analysis
The InChI code for “3-[2-(Propan-2-yl)phenoxy]propanoic acid” is 1S/C12H16O3/c1-9(2)10-5-3-4-6-11(10)15-8-7-12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Wissenschaftliche Forschungsanwendungen
Polybenzoxazine Synthesis
3-(4-Hydroxyphenyl)propanoic acid, a related compound, has been investigated for its potential in the synthesis of polybenzoxazines, highlighting its role as a renewable building block. This study demonstrates its application in enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation, offering a sustainable alternative to traditional phenol sources. The synthesis process yields bio-based benzoxazine monomers, presenting a novel approach for developing materials with desirable thermal and thermo-mechanical properties without the need for solvents or purification, suggesting potential in a wide range of applications (Acerina Trejo-Machin et al., 2017).
Antimicrobial Activity
Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives exhibit notable in vitro activities against both Gram-negative and Gram-positive bacteria, presenting a promising avenue for antibacterial agent development. Particularly, derivatives with a (S)-configuration-substituted phenoxyl side chain have shown excellent antibacterial efficacy, underscoring the potential of structural modifications in enhancing antimicrobial properties (Wei Zhang et al., 2011).
Corrosion Inhibition
Schiff bases derived from L-Tryptophan, specifically targeting the corrosion inhibition of stainless steel in acidic environments, have been explored. These studies reveal that such compounds significantly mitigate corrosion, with mixed-mode inhibition mechanisms that predominantly control the cathodic reaction. This application highlights the potential of using derivatives for protective coatings in industrial settings (S. Vikneshvaran et al., 2017).
Enzyme-catalyzed Synthesis
Enzymatic methods have been developed for synthesizing highly enantiomerically enriched 3-heteroaryl-3-hydroxypropanoic acids from racemic precursors. This multienzymatic procedure underscores the versatility and efficiency of enzyme-catalyzed reactions in producing chiral compounds, which have significant implications for pharmaceutical and fine chemical industries (J. Brem et al., 2010).
Fluorescence Derivatization
The derivatization of amino acids with 3-(Naphthalen-1-ylamino)propanoic acid for fluorescence studies presents a novel application. This method produces strongly fluorescent amino acid derivatives, facilitating their use in biological assays and demonstrating the compound's utility in enhancing fluorescence-based detection techniques (V. Frade et al., 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(2-propan-2-ylphenoxy)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9(2)10-5-3-4-6-11(10)15-8-7-12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVPBNGWHCBGKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(Propan-2-yl)phenoxy]propanoic acid | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2670215.png)



![2-(2-Methoxyphenoxy)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]ethan-1-one](/img/structure/B2670224.png)
![N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2670225.png)
![Tert-butyl 4-[(3-tert-butyl-6-oxopyridazin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2670228.png)
![ethyl 1-methyl-4-oxo-3aH-pyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B2670231.png)

![(2R)-({[(3S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}amino)(phenyl)ethanoic acid](/img/structure/B2670234.png)

![Lithium;8-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2670236.png)
![(E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxan-3-yl]-2-phenylethenesulfonamide](/img/structure/B2670237.png)
![3-(4-bromophenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2670238.png)